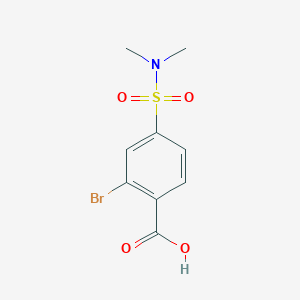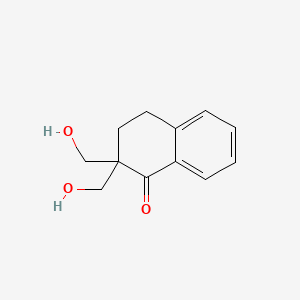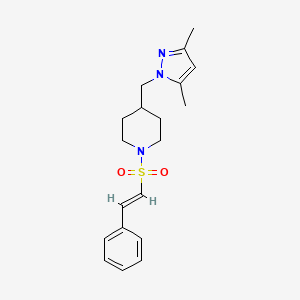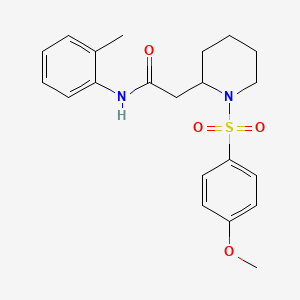
2-Bromo-4-(dimethylsulfamoyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(dimethylsulfamoyl)benzoic acid is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(dimethylsulfamoyl)benzoic acid is represented by the InChI code:1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) . The molecular weight of the compound is 308.15 . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility may be available from specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Industrial Process Scale-Up
2-Bromo-4-(dimethylsulfamoyl)benzoic acid has applications in industrial processes, such as the synthesis of SGLT2 inhibitors, which are being explored for diabetes therapy. A study demonstrates the scalable preparation of a related compound from dimethyl terephthalate, highlighting the efficiency and cost-effectiveness of the process (Zhang et al., 2022).
Halogen Bonding in Crystal Structures
The compound exhibits intriguing halogen bonding characteristics in its crystalline form. Research on isomeric compounds with similar structures has shown different space groups and stabilization by strong O-HO hydrogen bonds, as well as halogen bonds. This plays a significant role in their solid-state chemistry, relevant for materials science (Pramanik et al., 2017).
Coordination Polymers and Fluorescence Sensing
Research involving similar bromo-substituted benzoic acids has led to the development of zinc(II) coordination polymers. These polymers have shown selective adsorption properties and potential in fluorescence sensing applications (Hua et al., 2015).
Uranyl Assembly in Solid State
The bromo-substituted benzoic acid linkers are utilized in synthesizing new compounds containing the UO22+ cation. These compounds, through systematic study, exhibit a range of supramolecular interactions including halogen and hydrogen bonding, which are crucial in the assembly of these materials in the solid state (Carter & Cahill, 2015).
Synthesis and Biological Activity of Metal Complexes
The compound has been used in the synthesis of metal complexes, like Cadmium (II) complexes, with potential biological activities. These complexes have been analyzed through various techniques, demonstrating their geometrical structure and potential applications in fields like biochemistry and pharmaceuticals (Jaber, Kyhoiesh & Jawad, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-bromo-4-(dimethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHSQLWDGLWDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(dimethylsulfamoyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-acetamido-3-phenylprop-2-enoate](/img/structure/B2886149.png)
![1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2886150.png)
![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B2886152.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886154.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2886159.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl morpholine-4-carbodithioate](/img/structure/B2886162.png)



![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-(trifluoromethyl)phenyl ketone](/img/structure/B2886170.png)